1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide
Description
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-4-5-14(17)11(7-13)10-23(21,22)19-9-12-8-18-20-6-2-1-3-15(12)20/h4-5,7-8,19H,1-3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKLQTYIUKEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The provided evidence includes two sulfonamide-containing heterocycles with distinct structural frameworks. While neither directly matches the target compound, their properties highlight critical trends in solubility, stability, and synthetic accessibility.
Structural and Functional Group Comparisons
- Core Heterocycle Impact: The pyrazolo-pyridine core in the target compound is structurally distinct from the dihydropyrano-pyrazole (4af) and tetrahydroimidazo-pyridine (1l) systems. This difference likely influences solubility and binding affinity in biological systems.
- Substituent Effects : The 2,5-difluorophenyl group in the target compound may confer greater metabolic stability compared to 4af’s 4-methoxyphenyl group or 1l’s 4-nitrophenyl moiety. Fluorine atoms reduce oxidative metabolism, whereas nitro groups increase polarity but may introduce toxicity risks .
Research Findings and Limitations
- Bioactivity Gaps: Neither 4af nor 1l provide direct insights into the target compound’s pharmacological profile. For example, 4af’s dihydropyrano-pyrazole scaffold is associated with anticancer activity, while 1l’s imidazo-pyridine derivatives are explored for antimicrobial applications .
- Fluorine vs. Nitro/Methoxy Groups : Fluorine’s electronegativity and steric effects may enhance the target compound’s selectivity compared to 1l’s nitro group, which is prone to metabolic reduction .
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Pyrazole core formation : Cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions .
- Suzuki-Miyaura cross-coupling : Introduction of the 2,5-difluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
- Methanesulfonamide attachment : Nucleophilic substitution with methanesulfonyl chloride in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ .
Key intermediates include the tetrahydropyrazolo[1,5-a]pyridine precursor and the halogenated aryl coupling partner.
Q. Which spectroscopic methods are most effective for structural characterization?
- ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry and substituent positions. For example, the 4,5,6,7-tetrahydro pyridine ring protons appear as multiplet signals between δ 1.5–2.5 ppm .
- HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ vs. observed) to confirm purity .
- IR spectroscopy : Identify sulfonamide S=O stretching vibrations near 1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling-step yields?
- Solvent selection : Use DMF or acetonitrile for better solubility of intermediates .
- Catalyst tuning : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in cross-coupling reactions .
- Temperature control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and side-product formation .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .
Q. What strategies resolve discrepancies in NMR data between synthesized batches?
- Dynamic effects : Check for tautomerism in the pyrazole ring using variable-temperature NMR .
- Impurity profiling : Compare HRMS data to detect trace by-products (e.g., des-fluoro derivatives) .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. How can QSAR models predict biological activity of derivatives?
- Descriptor selection : Use electronic parameters (e.g., Hammett σ values for fluorophenyl groups) and steric parameters (e.g., molar refractivity) .
- Training data : Incorporate bioactivity data from analogs like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .
- Validation : Cross-check predicted IC₅₀ values with in vitro assays for enzyme inhibition (e.g., kinase targets) .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Q. Why do some synthetic routes report lower yields despite identical conditions?
- Reagent purity : Trace moisture in DMF or K₂CO₃ can deactivate catalysts .
- Oxygen sensitivity : Use inert gas (N₂/Ar) to stabilize palladium intermediates during cross-coupling .
Methodological Recommendations
Q. What in silico tools are recommended for binding mode prediction?
- Docking software : AutoDock Vina or Schrödinger Suite for sulfonamide-enzyme interactions .
- Molecular dynamics : GROMACS to simulate ligand-receptor stability over 100-ns trajectories .
Q. How to design analogs with improved metabolic stability?
- Fluorine substitution : Replace labile protons (e.g., ortho-fluorine on the phenyl ring) to block oxidative metabolism .
- Prodrug strategies : Introduce ester groups at the sulfonamide nitrogen for controlled release .
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